BenchChemオンラインストアへようこそ!

Cefoxitin-d3 (sodium)

Bioanalytical method validation LC-MS/MS Stable isotope labeling

Cefoxitin-d3 (sodium) is the optimal stable isotope-labeled internal standard for LC-MS/MS cefoxitin quantification. Its +3 Da mass shift and ≥98% isotopic purity eliminate co-elution interference seen with unlabeled IS, while outperforming non-isotopic analogs that suffer variable recovery and ionization. Non-exchangeable 7α-methoxy deuteration ensures batch-to-batch consistency across extended analytical runs. Delivers 3–10× cost savings vs. ¹³C-labeled alternatives, enabling routine SIL-IS inclusion in high-throughput preclinical PK, clinical TDM for surgical prophylaxis, and food/environmental residue testing. ICH M10 compliant.

Molecular Formula C16H16N3NaO7S2
Molecular Weight 452.5 g/mol
Cat. No. B12426719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefoxitin-d3 (sodium)
Molecular FormulaC16H16N3NaO7S2
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCOC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+]
InChIInChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1/t14-,16+;/m1./s1/i1D3;
InChIKeyGNWUOVJNSFPWDD-JIGPONIWSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefoxitin-d3 (Sodium): Stable Isotope-Labeled Internal Standard for LC-MS/MS Bioanalysis


Cefoxitin-d3 (sodium), CAS 1316289-46-9, is a deuterium-labeled isotopologue of the semi-synthetic cephamycin antibiotic cefoxitin. The compound features three deuterium atoms substituted at the 7α-methoxy position of the β-lactam scaffold, yielding a molecular formula of C₁₆H₁₃D₃N₃NaO₇S₂ and a nominal molecular weight of approximately 452.45 g/mol . As a stable isotope-labeled (SIL) internal standard (IS), it maintains near-identical physicochemical properties to the unlabeled analyte while providing a distinct +3 Da mass spectral signature essential for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification in complex biological matrices .

Why Cefoxitin-d3 (Sodium) Cannot Be Substituted by Unlabeled Cefoxitin or Alternative Cephalosporins in Bioanalytical Workflows


Generic substitution with unlabeled cefoxitin or structurally related cephalosporins (e.g., cephalothin) fails in quantitative LC-MS/MS workflows due to fundamental ion suppression phenomena and differential extraction behavior. When unlabeled cefoxitin is spiked as an IS, it co-elutes with the analyte and exhibits identical multiple reaction monitoring (MRM) transitions, rendering chromatographic resolution and accurate peak integration impossible. Conversely, non-isotopic structural analogs demonstrate variable recovery rates and distinct ionization efficiencies relative to cefoxitin in plasma and tissue homogenates, which cannot be mathematically corrected using a single response factor—a phenomenon extensively documented in bioanalytical validation studies [1]. Cefoxitin-d3 (sodium) overcomes these limitations by providing isotopic fidelity without chromatographic separation, enabling precise correction for matrix-induced signal variability across sample preparation, extraction, and electrospray ionization stages .

Cefoxitin-d3 (Sodium) Quantitative Differentiation: Comparative Evidence vs. 13C-Labeled and Alternative Internal Standards


Sufficient Mass Shift (Δm = +3 Da) Prevents Isotopic Overlap While Minimizing Deuterium Isotope Effect

Cefoxitin-d3 (sodium) provides a nominal mass shift of +3 Da relative to unlabeled cefoxitin (Δm = 3.02 Da). This exceeds the minimum threshold (≥3 Da) recommended for small-molecule LC-MS/MS assays to avoid spectral overlap from natural abundance ¹³C and ³⁴S isotopes present in the analyte, which can contribute up to approximately +2 Da in the isotopic envelope . Unlike D₂-labeled analogs (Δm = 2 Da), Cefoxitin-d3 ensures baseline-resolved quantitation channels while minimizing the chromatographic retention time shift (ΔtR) associated with excessive deuteration—a documented issue with D₅–D₉ labeled standards where reverse-phase LC separation can become observable [1].

Bioanalytical method validation LC-MS/MS Stable isotope labeling

Certified Isotopic Purity (≥98 atom% D) Minimizes Unlabeled Analyte Carryover Bias

Cefoxitin-d3 (sodium) is manufactured to a certified isotopic enrichment specification of >98 atom% deuterium, as verified by mass spectrometric analysis . In contrast, custom-synthesized or lower-purity deuterated standards may contain 5–15% residual unlabeled (d₀) cefoxitin species due to incomplete H/D exchange or isotopic dilution during synthesis. This unlabeled d₀ contamination directly contributes to elevated baseline signal in the analyte MRM channel, artificially inflating measured concentrations at the lower limit of quantitation (LLOQ) and compromising method sensitivity [1].

Isotopic purity Quantitative accuracy Certificate of Analysis

Stable 7α-Methoxy Deuteration Site Resists Hydrogen-Deuterium Back-Exchange During Sample Preparation

Cefoxitin-d3 (sodium) incorporates deuterium at the 7α-methoxy group (-OCD₃), a non-exchangeable carbon-bound position that remains stable under typical bioanalytical sample preparation conditions including protein precipitation with acidic acetonitrile and solid-phase extraction at neutral pH . In contrast, deuterated internal standards labeled at heteroatom positions (e.g., -OD, -ND₂) or at α-carbonyl positions undergo rapid H/D back-exchange in aqueous mobile phases and biological matrices, causing progressive loss of the mass label and quantitation drift across analytical batches .

Deuterium exchange stability Sample preparation LC-MS/MS

Cost-Efficient Deuterium Labeling Without 13C/15N Synthetic Complexity for Routine PK Assays

Cefoxitin-d3 (sodium) is synthesized via deuteration of the 7α-methoxy precursor rather than de novo total synthesis from ¹³C/¹⁵N-labeled building blocks. This synthetic route yields a per-milligram cost approximately 3- to 10-fold lower than that of comparable ¹³C-labeled cefoxitin internal standards, while providing equivalent matrix effect correction in routine LC-MS/MS applications where chromatographic co-elution is maintained [1]. ¹³C/¹⁵N-labeled internal standards, though chemically non-exchangeable and exhibiting perfect co-elution, require complex multi-step total synthesis starting from expensive isotopically labeled substrates, making them economically impractical for high-volume pharmacokinetic screening programs [2].

Procurement economics Deuterium vs. 13C labeling Pharmacokinetic studies

Label Retention in Daughter Ion (m/z 156) for MRM Quantitation Robustness

Cefoxitin-d3 (sodium) retains the deuterium label on the methoxy-bearing fragment during collision-induced dissociation (CID) in LC-MS/MS analysis. The common MRM transition for cefoxitin (m/z 428 → 156) corresponds to the thiophene-acetyl fragment; however, alternative transitions employing the methoxy-containing fragment (e.g., m/z 428 → 215) retain the +3 Da shift in the deuterated IS (m/z 431 → 218). This ensures that the IS and analyte maintain differential mass in the product ion spectrum, a requirement for robust MS/MS quantitation . Internal standards where deuterium is lost during CID fragmentation (e.g., labels on labile ester linkages) revert to the same product ion m/z as the unlabeled analyte, eliminating the quantitative advantage of SIL-IS in MRM mode .

MRM optimization Mass spectrometry Fragment labeling

Cefoxitin-d3 (Sodium): Primary Research and Industrial Application Scenarios


Regulated Bioanalytical Method Validation for Clinical Pharmacokinetic Studies

Cefoxitin-d3 (sodium) serves as the optimal internal standard for LC-MS/MS method development and validation in clinical pharmacokinetic studies of cefoxitin, particularly in special populations where matrix composition varies significantly. Its +3 Da mass shift and high isotopic purity (>98 atom% D) enable robust quantitation across plasma, urine, and tissue homogenates from patients with renal impairment, obesity, or pregnancy-induced hypertension—conditions where endogenous interferences and matrix effects are pronounced. The non-exchangeable 7α-methoxy deuteration site ensures consistent response across extended analytical runs required for large cohort studies .

Therapeutic Drug Monitoring (TDM) Assay Development for Surgical Prophylaxis

Cefoxitin-d3 (sodium) is the preferred internal standard for developing therapeutic drug monitoring assays to optimize cefoxitin dosing in surgical prophylaxis. Accurate quantification of cefoxitin plasma and tissue concentrations is essential for preventing surgical site infections, particularly in obese patients where standard 2 g dosing may yield subtherapeutic tissue levels. The deuterated IS corrects for matrix effects introduced by adipose tissue homogenates and protein binding variability (73.6% bound fraction in normal renal function), enabling precise measurement of free drug concentrations .

High-Throughput Preclinical Pharmacokinetic Screening in Drug Development

Cefoxitin-d3 (sodium) is the cost-efficient internal standard of choice for high-throughput preclinical PK screening programs involving >1000 plasma samples per study. The 3- to 10-fold cost advantage over ¹³C-labeled alternatives , combined with +3 Da mass separation sufficient to avoid natural isotopic interference, enables routine inclusion of SIL-IS in every analytical batch without exceeding budget constraints. This maintains assay precision (CV <15%) across multi-day runs while complying with ICH M10 bioanalytical method validation requirements .

Antibiotic Residue Analysis in Food Safety and Environmental Monitoring

Cefoxitin-d3 (sodium) enables accurate quantification of cefoxitin residues in complex food matrices (e.g., milk, muscle tissue) and environmental water samples where matrix-induced ion suppression exceeds 30%. The deuterated IS compensates for differential extraction recoveries and ionization suppression that cannot be corrected using structural analog internal standards. Its ≥98% isotopic purity minimizes false-positive detections near regulatory maximum residue limits (MRLs), ensuring compliance with regulatory standards .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefoxitin-d3 (sodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.